molecular formula C16H33NO2 B11723853 N-(2-Hydroxy-2-methylpropyl)dodecanamide CAS No. 83883-11-8

N-(2-Hydroxy-2-methylpropyl)dodecanamide

Cat. No.: B11723853
CAS No.: 83883-11-8
M. Wt: 271.44 g/mol
InChI Key: DXRJDPYAUGGBPB-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-hydroxypropyl)dodecanamide is a synthetic organic compound with the molecular formula C17H35NO2 and a molecular weight of 285.47 g/mol. This amide-containing compound is part of a broader class of fatty acid amides, which are known to serve various roles in biochemical and material science research . Researchers investigate such compounds for their potential surfactant properties, as structurally similar molecules like N-(2-hydroxyethyl)dodecanamide (Lauramide MEA) are well-documented for their use as stabilizers and foam boosters . In a biological context, fatty acid ethanolamides (FAEs) are an area of active investigation in neurobiology and cell signaling. While the specific mechanism of action for N-(2-Hydroxy-2-methylpropyl)dodecanamide is not yet fully elucidated, its structural features suggest potential utility in studies focusing on lipid metabolism and the modulation of membrane-associated proteins . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83883-11-8

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N-(2-hydroxy-2-methylpropyl)dodecanamide

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18)

InChI Key

DXRJDPYAUGGBPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(C)(C)O

Origin of Product

United States

Mechanistic Investigations of Biological Activities of N 2 Hydroxy 2 Methylpropyl Dodecanamide and Its Analogs

Molecular Target Identification and Validation in Experimental Models

A comprehensive review of scientific literature was conducted to identify and validate the molecular targets of N-(2-Hydroxy-2-methylpropyl)dodecanamide. The investigation focused on its enzymatic modulatory effects and receptor interactions as outlined below.

Enzymatic Modulatory Effects: Inhibition, Activation, and Cofactor Mimicry

Fatty Acid Amide Hydrolase (FAAH) Activity Studies in Arabidopsis and Other Systems

There is currently no publicly available research that has investigated the effects of this compound on the activity of Fatty Acid Amide Hydrolase (FAAH) in Arabidopsis thaliana or any other experimental system. Studies detailing the inhibitory, activatory, or cofactor mimicry potential of this specific compound on FAAH have not been found.

Other Hydrolase and Protease Inhibition Profiling

A thorough search of available biochemical and pharmacological literature did not yield any studies profiling the inhibitory effects of this compound against other hydrolases or proteases.

Receptor Interaction and Binding Affinity Studies

Angiotensin II Receptor Modulation Mechanisms

There is no available scientific evidence from receptor binding assays or functional studies to suggest that this compound modulates the activity of Angiotensin II receptors. Research into the binding affinity and mechanism of action of this compound on these receptors has not been documented in the literature.

Estrogen and Androgen Receptor Profiling Methodologies

There is no scientific literature available that describes the profiling of this compound for its potential interactions with estrogen and androgen receptors. Methodologies typically employed for such profiling, including competitive binding assays, reporter gene assays, and co-activator/co-repressor recruitment assays, have not been applied to this compound in any published studies. Consequently, its potential to act as an agonist, antagonist, or modulator of these critical nuclear receptors remains uninvestigated.

Cannabinoid Receptor System Interactions (e.g., as an endocannabinoid analog)

Information regarding the interaction of this compound with the cannabinoid receptor system is not present in the current body of scientific research. Studies to determine its binding affinity and functional activity at cannabinoid receptor type 1 (CB1) and type 2 (CB2) have not been reported. Therefore, its potential role as an endocannabinoid analog or a modulator of the endocannabinoid system is unknown.

Ion Channel and Transporter Modulation Mechanisms

The effects of this compound on ion channels and transporters have not been documented. Key methodologies in this area of research, such as patch-clamp electrophysiology to study effects on voltage-gated and ligand-gated ion channels, or radioligand uptake and transport assays for transporter proteins, have not been utilized to evaluate this compound. As a result, its mechanism of action concerning the modulation of ion flux and substrate transport across cellular membranes is yet to be determined.

Cellular Pathway Elucidation in In Vitro Systems

Comprehensive studies to elucidate the impact of this compound on cellular pathways in in vitro systems are absent from the scientific record.

Signaling Cascade Perturbations

There are no published findings on how this compound may perturb intracellular signaling cascades. Techniques such as Western blotting for key signaling proteins (e.g., kinases, phosphatases), and reporter assays for signaling pathway activation have not been applied to understand the compound's influence on cellular communication and response.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

The impact of exposure to this compound on global gene expression and protein profiles has not been investigated. High-throughput screening methods like DNA microarrays, RNA-sequencing, and mass spectrometry-based proteomics, which are instrumental in identifying molecular targets and understanding the broader cellular response to a compound, have not been employed in the study of this molecule.

Cell-Based Phenotypic Screening and Mechanistic Deconvolution

There is no evidence of this compound having been subjected to cell-based phenotypic screening. Such screens are crucial for identifying potential therapeutic effects or toxicological liabilities by observing changes in cell morphology, proliferation, viability, or other phenotypic markers. Consequently, no mechanistic deconvolution studies have been performed to link any potential phenotypic effects to specific molecular targets or pathways.

Biological Activity Spectrum Beyond Therapeutic Application

Antimicrobial Activity and Resistance Mechanism Research

This compound belongs to the broader class of fatty acid amides, which have demonstrated notable antimicrobial properties. Research into dodecanamide (B72619) derivatives has revealed a spectrum of activity against various microbial species. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes.

Bacterial resistance to fatty acid amides can develop through several mechanisms. A primary strategy involves the alteration of the bacterial cell envelope to limit the uptake of the antimicrobial agent. Additionally, some bacteria may employ efflux pumps to actively transport the compounds out of the cell before they can reach their target. Understanding these resistance mechanisms is crucial for the development of robust antimicrobial strategies that can circumvent or overcome bacterial defenses.

Table 1: Illustrative Antimicrobial Activity of N-Substituted Dodecanamide Analogs

Microbial Species Analog Compound Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus N,N-Dimethyldodecanamide 16
Escherichia coli N-Benzyldodecanamide 64
Candida albicans N-Phenethyldodecanamide 32

Note: The data in this table is illustrative and based on published findings for various N-substituted dodecanamide derivatives to demonstrate the range of potential activity. It does not represent empirically determined values for this compound.

Immunomodulatory Research in Non-Clinical Models

Fatty acid amides are increasingly recognized for their roles as signaling molecules with immunomodulatory capabilities. A well-studied example within this class is palmitoylethanolamide (B50096) (PEA), which has demonstrated significant anti-inflammatory and analgesic effects in numerous non-clinical models. These effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of inflammatory cytokine production.

As a structural analog, this compound is hypothesized to possess similar immunomodulatory potential. The interaction of fatty acid amides with immune cells can lead to a dampening of the inflammatory response. This can occur through the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the reduced secretion of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Interception of Quorum Sensing Mechanisms in Bacterial Cultures

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. This system is crucial for the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. The interception of QS, also known as quorum quenching, is a promising anti-virulence strategy.

Recent research has highlighted the potential of amide derivatives as potent inhibitors of QS systems, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. These compounds can act as antagonists to the QS receptors, such as LasR and RhlR, competing with the native acyl-homoserine lactone (AHL) signaling molecules. By binding to these receptors, the inhibitors can prevent the activation of downstream virulence genes without exerting direct bactericidal effects, which may reduce the selective pressure for resistance development.

The molecular structure of this compound, with its dodecanoyl tail, bears resemblance to the acyl portion of some AHL signal molecules. This structural similarity suggests that it could potentially interact with the ligand-binding domains of QS receptors. The (2-Hydroxy-2-methylpropyl) group on the amide nitrogen would play a critical role in determining the binding affinity and specificity for these bacterial receptors. Studies on other amide derivatives have shown that modifications to the amide headgroup can significantly impact their QS inhibitory activity.

Type III Secretion System Inhibitory Mechanisms

The Type III secretion system (T3SS) is a sophisticated virulence mechanism employed by many Gram-negative pathogens to inject effector proteins directly into the cytoplasm of host cells. This "molecular syringe" is essential for the pathogenicity of bacteria such as Salmonella, Shigella, and pathogenic E. coli. The inhibition of the T3SS is an attractive anti-virulence approach as it can disarm the bacteria without killing them, thereby reducing the likelihood of resistance.

The investigation of small molecules as T3SS inhibitors has identified various chemical scaffolds with inhibitory activity. While direct evidence for this compound is lacking, the broader class of fatty acids and their derivatives has been implicated in the modulation of bacterial virulence systems. The inhibitory mechanism of such compounds could involve the disruption of the T3SS apparatus assembly, interference with the function of the ATPase that energizes protein secretion, or the blockade of the secretion channel.

The lipophilic nature of the dodecanoyl chain of this compound could facilitate its interaction with the bacterial membrane components of the T3SS. Furthermore, the specific stereochemistry and functional groups of the N-substituent could allow for more specific interactions with protein components of the secretion machinery. Research in this area is ongoing, with a focus on identifying compounds that can effectively inhibit the T3SS across a range of bacterial pathogens.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Lauric acid (Dodecanoic acid)
Palmitoylethanolamide (PEA)
N,N-Dimethyldodecanamide
N-Benzyldodecanamide
N-Phenethyldodecanamide
N,N-Diethyldodecanamide
Acyl-homoserine lactone (AHL)
Tumor necrosis factor-alpha (TNF-α)

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification and Functional Characterization of N-(2-Hydroxy-2-methylpropyl)dodecanamide Analogs

Systematic structural modifications of this compound would involve alterations to three key regions of the molecule: the N-substituent, the acyl chain, and its stereochemical properties. By analyzing the effects of these changes on biological activity, a comprehensive SAR profile can be established.

Impact of N-Substituent Branching and Hydroxylation on Bioactivity

The N-(2-hydroxy-2-methylpropyl) group is a critical determinant of the molecule's interaction with its biological targets. Both the branching and the hydroxyl group likely play significant roles in defining its pharmacological profile.

The presence of a hydroxyl group on the N-alkyl substituent can influence a molecule's properties in several ways. Hydroxylation can affect the substrate's affinity for enzymes and its rate of hydrolysis. For instance, in a study on linoleoyl amides, hydroxylation of the N-substituent led to varied effects on their interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the metabolism of many fatty acid amides. nih.gov Specifically, hydroxylation of N-linoleoylethanolamine (ODNHEtOH) significantly reduced its maximum rate of hydrolysis by FAAH, while the enzyme's affinity for the substrate was not substantially altered. nih.gov This suggests that the hydroxyl group on the N-substituent of this compound could be a key factor in its metabolic stability.

Furthermore, the branching of the N-substituent, in this case, the two methyl groups at the 2-position, can introduce steric hindrance that may affect binding to target proteins. The steric and electronic effects of substituents on the N-benzyl group of N-benzylanilines have been shown to influence their metabolism, including the formation of amide metabolites. nih.gov

The following table, derived from studies on related N-(2-hydroxyethyl)amide derivatives, illustrates the impact of acyl chain length on anticonvulsant activity. While the N-substituent is different, it highlights the importance of the interplay between the head group and the lipid tail.

CompoundAcyl ChainAnti-MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl)decanamideC1022.0599.827.5
N-(2-hydroxyethyl)palmitamideC1623.3>1000>42.9
N-(2-hydroxyethyl)stearamideC1820.5>1000>48.8
Valproate (reference drug)---1.6
Data from a study on the anticonvulsant activities of N-(2-hydroxyethyl)amide derivatives. nih.gov

Influence of Acyl Chain Length and Degree of Unsaturation (e.g., dodeca-2,6,8,10-tetraenamide analog)

The dodecanamide (B72619) portion of the molecule, a saturated 12-carbon acyl chain, is another key area for modification to probe SAR. The length and degree of unsaturation of the fatty acid chain are known to be critical for the biological activity of many fatty acid amides.

Studies on the antimicrobial activity of fatty acid amide derivatives have shown that the number of carbon atoms in the acyl chain can significantly impact their effectiveness. For example, activity against certain bacteria and yeast was found to increase with chain length, peaking at a 12-carbon chain (dodecanoic acid). nih.gov This suggests that the dodecanamide chain of the parent compound may be optimal for certain biological activities.

Introducing unsaturation into the acyl chain can also have a profound effect on bioactivity. For instance, the dodeca-2,6,8,10-tetraenamide moiety is found in naturally occurring isobutylamides from Echinacea species, which are known for their immunomodulatory and cannabimimetic properties. researchgate.netnih.gov The presence of conjugated double bonds introduces conformational rigidity and alters the electronic properties of the acyl chain, which can lead to different interactions with biological targets. The bioavailability of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides has been studied, indicating that these compounds are orally bioavailable and can cross the blood-brain barrier. researchgate.net

The table below shows how modifications to the acyl chain of N-acyl amides can influence their inhibitory potency against fatty acid amide hydrolase (FAAH), a potential target for such compounds.

CompoundAcyl ChainN-SubstituentFAAH IC50 (µM)
Analog 1Dodecanoyl (C12)2-hydroxyethyl-
Analog 2Palmitoyl (C16)2-hydroxyethyl-
Analog 3Stearoyl (C18)2-hydroxyethyl-
Analog 4Oleoyl (C18:1)2-hydroxyethyl-
Illustrative data based on general SAR principles for FAAH inhibitors. Specific values for these exact analogs are not available.

Stereoisomeric Effects on Molecular Recognition and Activity

The N-(2-hydroxy-2-methylpropyl) group contains a chiral center at the 2-position of the propyl chain. Therefore, this compound can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with the enantiomers of a chiral ligand.

While specific studies on the stereoisomeric effects of this compound are not available, research on other chiral amides has demonstrated the importance of stereochemistry. For example, in a series of α-amino amide derivatives designed as histone deacetylase 6 inhibitors, the stereochemistry of the cap region was found to influence their anti-proliferative activities. mdpi.com This highlights the importance of considering the three-dimensional structure of a molecule in its interaction with biological targets. The synthesis and evaluation of the individual (R)- and (S)-enantiomers of this compound would be a critical step in a comprehensive SAR study.

Pharmacophore Modeling and Ligand-Based Drug Design (if applicable for target binding)

In the absence of a known specific biological target for this compound, pharmacophore modeling and ligand-based drug design would be valuable tools for identifying potential targets and for designing new analogs with desired activities. These computational approaches are particularly useful when a set of active molecules is known, but their target is not. nih.gov

Identification of Key Structural Features for Desired Activity

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For this compound and its analogs, a ligand-based pharmacophore model could be developed using a set of structurally diverse compounds with known activities.

The key structural features that would likely be included in a pharmacophore model for this class of compounds are:

A hydrogen bond donor: The hydroxyl group on the N-substituent.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrophobic region: The long dodecyl acyl chain.

Steric features: The branching methyl groups on the N-substituent.

By comparing the 3D structures of active and inactive analogs, it is possible to identify which of these features are crucial for activity and their optimal spatial arrangement. For example, a pharmacophore model for FAAH inhibitors often includes a hydrogen bond acceptor, a hydrophobic aliphatic chain, and an aromatic/hydrophobic feature. researchgate.net

Computational Screening for Novel Active Scaffolds

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity. nih.gov This approach allows for the discovery of novel chemical scaffolds that are structurally different from the initial set of active compounds but share the same essential binding features.

For instance, if this compound were found to be an inhibitor of FAAH, a pharmacophore model based on its structure and the structures of other known FAAH inhibitors could be used to screen for new, potentially more potent and selective inhibitors. nih.gov This ligand-based approach is a powerful strategy in modern drug discovery for hit identification and lead optimization. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Dodecanamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein, providing valuable information about the binding mode and affinity.

Parameter Value Interacting Residues Interaction Type
Binding Energy-8.5 kcal/molTYR 234Hydrogen Bond with Hydroxyl Group
LEU 187Hydrophobic Interaction with Dodecyl Chain
SER 154Hydrogen Bond with Amide Group
VAL 201Van der Waals Interaction
This table presents hypothetical data from a simulated molecular docking study.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of N-(2-Hydroxy-2-methylpropyl)dodecanamide can be performed to identify its low-energy conformations in both aqueous solution and when bound to a protein. In solution, the flexible dodecyl chain can adopt numerous conformations. Computational methods can predict the most stable conformations, which are crucial for understanding its physicochemical properties and its ability to interact with biological targets. When bound to a protein, the molecule may adopt a specific, more rigid conformation. Comparing the bound conformation to the low-energy solution conformations can provide insights into the energy penalty of binding and the specificity of the interaction. Studies on structurally related N-(hydroxypropyl) amides of bile acids have highlighted the importance of side-chain conformation in molecular interactions. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models can be developed to predict the biological activity of this compound and its analogs. This involves compiling a dataset of structurally similar compounds with known activities, calculating a variety of molecular descriptors for each compound, and then using statistical methods to build a model that correlates these descriptors with activity. Such models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. Research on other dodecanoic acid derivatives has successfully employed QSAR to model antimicrobial activity. researchgate.net Similarly, QSAR studies on various amide derivatives have been used to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.gov A well-constructed QSAR model can significantly accelerate the discovery of new bioactive compounds. nih.gov

The development of a robust QSAR model relies on the appropriate selection of molecular descriptors and rigorous statistical validation. For amide systems, relevant descriptors often include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Geometrical descriptors: These describe the three-dimensional shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting how a molecule will behave in a biological system.

Once a model is built, it must be validated to ensure its predictive power. Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. The statistical significance of the model is often assessed by parameters such as the correlation coefficient (R²) and the root mean square error (RMSE). The ICH-M7 guideline for assessing DNA-reactive impurities highlights the regulatory acceptance of validated QSAR models. nihs.go.jp

Descriptor Type Example Descriptors for Amide Systems Relevance to Biological Activity
TopologicalZero-order molecular connectivity index (⁰χ)Related to the overall size and branching of the molecule.
ElectronicHighest Occupied Molecular Orbital (HOMO) energyInfluences the molecule's ability to donate electrons in reactions.
GeometricalMolecular surface areaAffects how the molecule interacts with the surface of a protein.
HydrophobicLogPDetermines the molecule's ability to cross cell membranes.

This table provides examples of descriptors that could be used in a QSAR study of this compound and related compounds.

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique can be used to study the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. MD simulations have become increasingly valuable in modern drug development. mdpi.com

By extending MD simulations, it is possible to calculate the binding free energy between a ligand and a protein. nih.gov Methods such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) can provide accurate predictions of binding affinities, which are crucial for ranking and prioritizing potential drug candidates. nih.gov For this compound, MD simulations could be used to refine the binding poses predicted by molecular docking and to provide a more accurate estimate of its binding affinity to a target protein. The use of different force fields in MD simulations can be evaluated to accurately reproduce experimental properties. nih.gov

Investigating Compound Dynamics within Lipid Bilayers or Protein Environments

Molecular Dynamics (MD) simulations are a primary computational method used to investigate the dynamic behavior of molecules over time. To study this compound, a virtual model of the molecule would be placed within a simulated biological environment, such as a lipid bilayer (to mimic a cell membrane) or in the presence of a protein.

The simulation would track the movements and interactions of every atom in the system, governed by the principles of physics. This would reveal how this compound orients and positions itself within a lipid membrane, a key factor in its potential biological activity. For instance, research on ceramide analogs, which share structural similarities with this compound, has utilized MD simulations to understand their role in cell signaling and apoptosis. mdpi.comnih.govnih.gov These studies often analyze parameters such as the depth of insertion into the bilayer, the orientation of the headgroup, and the effect of the compound on membrane properties like fluidity and thickness.

Table 1: Key Parameters in Molecular Dynamics Simulations of Lipid Bilayer Interactions

ParameterDescriptionSignificance for this compound
Order Parameters A measure of the conformational order of the lipid acyl chains.Indicates how the compound affects membrane fluidity and organization.
Area Per Lipid The average surface area occupied by a single lipid molecule in the bilayer.Changes in this value suggest membrane expansion or compression due to the compound's presence.
Bilayer Thickness The distance between the headgroups of the two lipid leaflets.Can be altered by the intercalation of the compound, affecting membrane protein function.
Free Energy Profile The energy landscape of moving the compound across the lipid bilayer.Determines the energetic favorability of the compound crossing or residing within the membrane.

Analysis of Binding and Dissociation Kinetics (theoretical)

Understanding how a molecule binds to a target protein and how long it remains bound is fundamental to pharmacology and materials science. Theoretical approaches, such as steered molecular dynamics (SMD) and umbrella sampling, can be used to model the binding and unbinding processes of this compound with a protein receptor.

These simulations would provide a step-by-step view of the binding pathway and allow for the calculation of the potential of mean force (PMF), which describes the free energy changes as the molecule approaches and binds to the protein. From the PMF, key kinetic parameters like the association rate constant (k_on) and the dissociation rate constant (k_off) can be estimated. This information is critical for predicting the efficacy and duration of action if this compound were to be developed as a therapeutic agent. While no specific studies exist for this compound, the methodologies are well-established in drug discovery for a wide range of molecules.

De Novo Design and Virtual Screening Methodologies

Computational techniques are also pivotal in the discovery and design of new molecules with desired properties.

De novo design algorithms could be employed to generate novel molecular structures based on the scaffold of this compound. These programs build new molecules atom by atom or fragment by fragment within the constraints of a target binding site, aiming to optimize interactions and improve properties like binding affinity or selectivity.

Virtual screening is a complementary approach where large digital libraries of existing compounds are computationally evaluated for their potential to bind to a specific biological target. If a protein target for this compound were identified, high-throughput docking, a common virtual screening method, could be used to screen thousands or even millions of molecules to find others that bind similarly or more effectively. This process significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more promising set of compounds for experimental testing. The development of small molecule inhibitors for enzymes involved in ceramide metabolism, such as ceramidases, has benefited from such computational screening approaches. biorxiv.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. In the context of N-(2-Hydroxy-2-methylpropyl)dodecanamide, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C16H33NO2. Tandem mass spectrometry (MS/MS) further fragments the parent ion, yielding structural information. For N-acyl amides, a characteristic fragmentation pattern involves cleavage at the amide bond. nih.gov

In a hypothetical analysis, the protonated molecule [M+H]+ of this compound would be selected and subjected to collision-induced dissociation. The resulting fragments would be characteristic of its structure, including ions corresponding to the dodecanoyl group and the N-(2-hydroxy-2-methylpropyl) moiety.

Illustrative HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC16H33NO2
Monoisotopic Mass271.25113 u
Protonated Species [M+H]+272.25841 u

Elucidation of Biotransformation Products (e.g., glucuronidation pathways)

The biotransformation of xenobiotics like this compound often involves phase I and phase II metabolic reactions. While no specific studies on this compound's metabolism were identified, fatty acid amides can undergo various transformations. nih.gov One common phase II pathway is glucuronidation, where a glucuronic acid moiety is attached to the molecule, typically at a hydroxyl group, to increase its water solubility and facilitate excretion. researchgate.net

In the case of this compound, the tertiary hydroxyl group could be a site for glucuronidation. HRMS and tandem MS would be critical in identifying such a metabolite. The mass of the glucuronide conjugate would be approximately 176.0321 u (C6H8O6) greater than the parent compound. MS/MS analysis would show a characteristic neutral loss of the glucuronic acid moiety, confirming the metabolite's identity.

Characterization of Complex Biological Extracts

Metabolite profiling in complex biological extracts, such as plasma or tissue homogenates, requires the high selectivity and sensitivity of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This technique would allow for the detection and potential identification of this compound and its metabolites even at low concentrations. nih.gov The combination of accurate mass measurement and retention time provides high confidence in compound identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are paramount for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1H and 13C) and multi-dimensional NMR experiments would be employed to assign all proton and carbon signals.

Multi-Dimensional NMR for Complex Structure Elucidation

While the structure of this compound is relatively simple, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm connectivity. For instance, an HMBC experiment would show correlations between the carbonyl carbon of the dodecanamide (B72619) moiety and the protons on the adjacent methylene (B1212753) group of the propyl chain, confirming the amide bond location.

Predicted 1H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
CH3 (dodecanoyl)~0.88triplet
(CH2)n (dodecanoyl)~1.25multiplet
CH2 adjacent to C=O~2.20triplet
CH3 (on propyl group)~1.20singlet
CH2 (on propyl group)~3.25doublet
NH (amide)~6.50broad singlet
OH (hydroxyl)Variablesinglet

Ligand-Observed NMR for Binding Studies

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are used to study the binding of a small molecule (ligand) to a larger protein. If this compound were being investigated for its interaction with a biological target, STD-NMR could identify which protons of the compound are in close proximity to the protein's surface. This provides valuable information about the binding epitope of the ligand.

Chromatographic Separations for Isomeric and Trace Component Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the analysis of any potential isomers or trace impurities. nih.gov

Gas chromatography (GC) and liquid chromatography (LC) are the two main techniques that would be employed. nih.govshimadzu.com For GC analysis, derivatization of the hydroxyl and amide groups might be necessary to increase volatility and thermal stability. scilit.com High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be well-suited for the separation of this compound from biological matrices or reaction mixtures without the need for derivatization. nih.gov The choice of column and mobile phase would be optimized to achieve the best resolution. For instance, a C18 column with a gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point for fatty acid amides. shimadzu.com

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the 2-position of the propyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-enantiomers). Chiral chromatography is an essential technique to separate and quantify these enantiomers, thereby determining the enantiomeric purity of a sample. This is particularly important in pharmaceutical and biological research, as different enantiomers can exhibit distinct biological activities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amide compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Illustrative Chiral HPLC Parameters:

ParameterIllustrative Value
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Note: This table is illustrative and based on typical methods for separating chiral amines and amino alcohols. nih.gov Actual conditions would require optimization.

The resulting chromatogram would show two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers. For many applications, an enantiomeric purity of greater than 99% ee is required. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and purity assessment of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

For a compound like this compound, which has a moderate molecular weight and can be volatilized, GC-MS is a viable analytical technique. In GC-MS, the compound is first separated from any impurities on a gas chromatography column and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner.

The fragmentation pattern is a molecular fingerprint that can be used to identify the compound. For a long-chain amide, characteristic fragmentation would involve cleavage of the amide bond and fragmentation of the alkyl chain. rsc.org

Expected Fragmentation in EI-MS:

Molecular Ion Peak ([M]+): The peak corresponding to the intact molecule. For this compound (C16H33NO2), the molecular weight is approximately 271.44 g/mol . This peak may be of low intensity.

Acylium Ion: Cleavage of the N-CO bond would result in a prominent acylium ion [CH3(CH2)10CO]+ at m/z 183.

Amine Fragment: The fragment corresponding to the protonated amine portion, [H2N-CH2-C(CH3)2OH]+, would appear at m/z 89.

Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH2 groups) would be expected from the fragmentation of the dodecyl chain. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds. frontiersin.org For this compound, reversed-phase LC with a C18 column would be a common choice for separation. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that typically produces a protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound. In this technique, the [M+H]+ ion is selected and fragmented to produce a characteristic spectrum of daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive for quantification. nih.gov

Illustrative LC-MS/MS Parameters for a Fatty Acid Amide:

ParameterIllustrative Value
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 272.3 ([M+H]+)
Product Ion (Q3) m/z 183.2 (Acylium ion)

Note: This table is illustrative, based on general methods for fatty acid amide analysis. nih.govresearchgate.net The specific m/z values are calculated for this compound.

Spectroscopic Techniques for Investigating Molecular Interactions

Circular Dichroism for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other. rsc.org

For this compound, the amide chromophore is in close proximity to the chiral center. This can lead to measurable CD signals, particularly in the far-UV region (around 190-250 nm) where the n→π* and π→π* electronic transitions of the amide bond occur. The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) are sensitive to the absolute configuration (R or S) at the chiral center and the conformation of the molecule. benthamdirect.comresearchgate.net

While predicting the exact CD spectrum without experimental data is challenging, the technique is highly valuable for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations. researchgate.net

Monitoring Conformational Changes: Changes in the molecular conformation can lead to changes in the CD spectrum, making it a useful tool for studying how the molecule's shape changes in different environments. nih.gov

Fluorescence Spectroscopy for Binding and Conformational Changes

While this compound itself is not expected to be fluorescent, fluorescence spectroscopy can be a valuable tool to study its interactions with other molecules, such as proteins or lipid membranes. This is typically done by utilizing an extrinsic fluorescent probe or by observing changes in the intrinsic fluorescence of a binding partner (e.g., tryptophan residues in a protein).

Studying Binding Interactions:

If this compound binds to a protein, it may cause a change in the local environment of the protein's fluorescent amino acids (tryptophan, tyrosine). This can lead to a shift in the emission wavelength or a change in the fluorescence intensity (quenching or enhancement). By titrating the protein with increasing concentrations of the amide, one can determine binding affinities and stoichiometry.

Investigating Conformational Changes:

The binding of this compound to a biological macromolecule can induce conformational changes. These changes can be monitored by fluorescence spectroscopy if they alter the environment of a fluorescent probe. For instance, a fluorescent label could be attached to a specific site on a receptor, and the binding of the amide could lead to a change in the fluorescence signal, indicating a conformational shift in the receptor. While there is no specific data for the target compound, studies on other amides have shown the utility of fluorescence in probing their interactions. researchgate.netnih.gov

Biotransformation Pathways and Environmental Fate in Model Systems

Enzymatic Biotransformation Mechanisms in In Vitro and Microbial Systems

The enzymatic breakdown of N-(2-Hydroxy-2-methylpropyl)dodecanamide is expected to involve initial hydrolysis of the amide bond, followed by oxidation of its constituent parts.

Phase I metabolism of this compound is predicted to be initiated by hydrolysis, a common pathway for fatty acid amides. nih.govnih.govwikipedia.org This initial cleavage would be followed by the oxidation of the resulting fatty acid and amino alcohol.

The primary hydrolytic pathway likely involves the cleavage of the amide bond, yielding dodecanoic acid and 2-amino-2-methyl-1-propanol (B13486). Dodecanoic acid, a common fatty acid, would then undergo β-oxidation, a process that sequentially shortens the alkyl chain to produce acetyl-CoA. researchgate.net

Additionally, the long dodecyl chain is susceptible to oxidation at its terminal (ω) and penultimate (ω-1) carbons. rsc.orgnih.govnih.gov This oxidation is a common microbial pathway for long-chain alkanes and fatty acids. rsc.orgnih.govnih.govresearchgate.netresearchgate.net

Table 1: Predicted Phase I Metabolic Pathways of this compound
PathwayDescriptionPrimary Metabolites
Amide HydrolysisCleavage of the amide bond.Dodecanoic acid and 2-amino-2-methyl-1-propanol
β-OxidationSequential breakdown of the dodecanoic acid alkyl chain.Acetyl-CoA, shorter-chain fatty acids
ω-OxidationOxidation of the terminal methyl group of the dodecyl chain.12-Hydroxydodecanoic acid, Dodecanedioic acid
ω-1 HydroxylationHydroxylation at the carbon adjacent to the terminal methyl group.11-Hydroxydodecanoic acid

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. drughunter.com For this compound, the primary site for conjugation is the hydroxyl group.

Glucuronidation is a major Phase II pathway for compounds containing hydroxyl groups. drughunter.com This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). Other potential conjugation reactions include sulfation, where a sulfonate group is added.

Table 2: Predicted Phase II Metabolic Pathways of this compound and its Metabolites
PathwaySubstrateEnzyme FamilyConjugated Product
GlucuronidationThis compoundUDP-glucuronosyltransferases (UGTs)N-(2-O-glucuronyl-2-methylpropyl)dodecanamide
GlucuronidationHydroxylated dodecanoic acid metabolitesUDP-glucuronosyltransferases (UGTs)Hydroxydodecanoic acid glucuronide
SulfationThis compoundSulfotransferases (SULTs)N-(2-O-sulfo-2-methylpropyl)dodecanamide

The biotransformation of this compound is likely mediated by several key enzyme families.

Amidases/Fatty Acid Amide Hydrolases (FAAH): These enzymes are crucial for the initial hydrolytic cleavage of the amide bond, which is a key step in the degradation of fatty acid amides. nih.govwikipedia.orgdongguk.edunih.govresearchgate.netwikipedia.orgacs.orguniprot.org

Alcohol Dehydrogenases and Aldehyde Dehydrogenases: These enzymes are involved in the subsequent oxidation of the alcohol and aldehyde intermediates formed during the breakdown of the parent molecule and its metabolites.

Cytochrome P450 Monooxygenases: This superfamily of enzymes is known to be involved in the ω- and ω-1 oxidation of fatty acids and alkanes. researchgate.net

UDP-Glucuronosyltransferases (UGTs): This family of enzymes plays a central role in Phase II glucuronidation reactions. drughunter.com

Sulfotransferases (SULTs): These enzymes are responsible for sulfation, another important Phase II conjugation pathway. drughunter.com

Microbial Degradation and Bioremediation Research

In the environment, this compound is expected to be degraded by microorganisms present in soil and aquatic systems. The principles of its biodegradation are likely to be similar to those of other surfactants and fatty acid amides. researchgate.netnih.govresearchgate.net

The microbial degradation of this compound in soil and water is likely initiated by extracellular enzymes that hydrolyze the amide bond. nih.gov This initial step breaks the molecule into dodecanoic acid and 2-amino-2-methyl-1-propanol.

Microorganisms such as Pseudomonas and Aeromonas have been shown to hydrolyze the amide bonds of fatty acid amides. nih.gov The resulting dodecanoic acid is a readily biodegradable fatty acid that can be utilized as a carbon source by a wide range of bacteria and fungi through the β-oxidation pathway. The fate of 2-amino-2-methyl-1-propanol in the environment is less clear, but it is expected to be degraded by specialized microorganisms.

Hydrolysis: Cleavage of the amide bond to form dodecanoic acid and 2-amino-2-methyl-1-propanol.

Fatty Acid Degradation: The dodecanoic acid is metabolized via β-oxidation.

Amino Alcohol Degradation: The 2-amino-2-methyl-1-propanol is likely degraded through pathways involving deamination and oxidation.

Natural Occurrence, Isolation, and Biosynthetic Pathway Elucidation

Discovery and Isolation from Plant Sources (e.g., Zanthoxylum bungeanum and other plant species)

The N-(2-hydroxy-2-methylpropyl) amide moiety is a characteristic feature of several natural products isolated from plants, particularly within the genus Zanthoxylum, commonly known as prickly ash. nih.gov While the fully saturated N-(2-Hydroxy-2-methylpropyl)dodecanamide has not been the primary focus of all studies, a variety of structurally related unsaturated and functionalized analogs have been discovered and isolated from the pericarps of Zanthoxylum bungeanum. nih.govnih.gov These include compounds like (2E,7E,9E)-N-(2-hydroxy-2-methylpropyl)-6,11-dioxo-2,7,9-dodecatrienamide and (2E,4E,8Z,11Z)-N-(2-Hydroxy-2-methylpropyl)-2,4,8,11-tetradecatetraenamide, also known as bungeanool. mdpi.com The discovery of these related molecules points to a biosynthetic capacity within this plant genus to produce a range of fatty acid amides featuring the distinct N-(2-hydroxy-2-methylpropyl) head group.

Extraction and Purification Methodologies for Natural Products

The isolation of N-(2-hydroxy-2-methylpropyl) amides and related compounds from plant sources involves a multi-step process of extraction and chromatographic purification. The methodologies are designed to separate these specific amides from a complex mixture of other secondary metabolites. A typical procedure, as applied to the pericarps of Z. bungeanum, is outlined below. nih.gov

The initial step involves extracting the air-dried and powdered plant material with a solvent, commonly 95% ethanol (B145695). This crude extract is then subjected to a series of partitioning and chromatographic separations to isolate compounds of interest. These techniques exploit differences in polarity, size, and affinity of the molecules to achieve separation. Final purification is often accomplished using high-performance liquid chromatography (HPLC). mdpi.com

Table 1: Generalized Extraction and Purification Protocol for Amides from Zanthoxylum bungeanum

Step Procedure Purpose
1. Extraction Air-dried, powdered pericarps are repeatedly extracted with 95% ethanol at room temperature. To create a crude extract containing a broad range of secondary metabolites.
2. Solvent Partitioning The crude extract is partitioned between methanol (B129727) (MeOH) and petroleum ether. The MeOH-soluble portion is then further processed. To perform an initial separation based on polarity, removing highly nonpolar compounds like fats and waxes.
3. Acid-Base Extraction The aqueous syrup from the MeOH portion is adjusted to pH 2, filtered, then adjusted to pH 9 and extracted with chloroform (B151607) (CHCl₃). To isolate basic and neutral compounds, including many amides and alkaloids.
4. Column Chromatography (CC) The CHCl₃ extract is subjected to silica (B1680970) gel column chromatography using a gradient of solvents (e.g., CHCl₃-MeOH). To separate the extract into fractions containing compounds of similar polarity.
5. Further Chromatography Fractions of interest are further purified using techniques like Sephadex LH-20 column chromatography. To separate compounds based on size and remove smaller impurities.

| 6. Final Purification | Final isolation of individual compounds is achieved using preparative or semi-preparative reversed-phase HPLC. | To obtain highly pure individual compounds for structural analysis. |

Structural Confirmation from Natural Isolates

Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished through a combination of modern spectroscopic and spectrometric techniques. For N-(2-hydroxy-2-methylpropyl) amides isolated from natural sources, the primary methods include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique is used to determine the precise molecular formula of the compound. HRESIMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition (the number of carbon, hydrogen, nitrogen, and oxygen atoms). nih.gov

1D NMR Spectroscopy (¹H and ¹³C NMR) : Proton (¹H) NMR provides information about the number of different types of hydrogen atoms in the molecule and their connectivity to neighboring atoms. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃).

2D NMR Spectroscopy : These experiments reveal correlations between different nuclei and are crucial for assembling the final structure. Key 2D NMR experiments include:

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. nih.gov

¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the carbon skeleton. nih.gov

By combining the data from these analyses, researchers can piece together the complete structure, including the dodecanamide (B72619) fatty acid chain and the N-(2-hydroxy-2-methylpropyl) group, and confirm the identity of the natural isolate.

Identification in Microbial Metabolomes (e.g., Actinomycetes)

Actinomycetes are a group of bacteria renowned for their ability to produce a vast diversity of secondary metabolites, including many clinically used antibiotics. nih.gov While the specific compound this compound has not been prominently reported as an isolate from Actinomycetes in literature, these microorganisms are known to produce a wide range of fatty acid derivatives and amides. smujo.id The search for novel bioactive molecules from microbial sources is an active area of research, employing sophisticated fermentation and screening methods.

Fermentation and Metabolite Extraction Protocols

To investigate the metabolic products of a specific actinomycete strain, it must first be grown in a laboratory setting through fermentation. The goal is to provide the organism with the necessary nutrients and conditions to encourage the production of secondary metabolites.

The fermentation process begins with inoculating a sterile liquid or solid culture medium with the actinomycete strain. The composition of the medium can be manipulated to influence metabolite production; for example, the addition of elicitors like N-acetylglucosamine has been shown to modify the metabolic profiles of some actinomycetes, inducing the production of new or minor compounds. researchgate.net After a period of incubation (days to weeks), the metabolites are extracted. This typically involves separating the microbial cells (biomass) from the liquid broth and then extracting both components with an organic solvent, such as ethyl acetate, to capture the secondary metabolites.

Culture-Based and Metagenomic Approaches for Producer Identification

Identifying the microbial producers of specific compounds like this compound can be approached in two primary ways:

Culture-Based Approach : This is the traditional method, which involves isolating individual microbial strains from an environmental sample (e.g., soil, marine sediment). Each isolate is then cultured independently, and its metabolic extract is chemically analyzed using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the compounds it produces. This method confirms that a specific, living organism produces the molecule of interest. mdpi.com

Metagenomic Approach : This modern technique bypasses the need to culture each microbe individually. Instead, total DNA is extracted directly from an environmental sample. This "metagenome" is then sequenced and analyzed for Biosynthetic Gene Clusters (BGCs)—groups of genes that encode the enzymes for a specific metabolic pathway. By identifying BGCs with genes homologous to those known to produce fatty acids and amides, researchers can predict the production of N-acyl amides and potentially identify the responsible organism's DNA, even if the organism itself has not been cultured. mdpi.com

Biosynthetic Pathway Elucidation and Enzyme Characterization

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the synthesis of the fatty acid (dodecanoic acid) and the formation of the amino alcohol (1-amino-2-methylpropan-2-ol), followed by their condensation. While the specific enzymes for this exact molecule are not fully characterized, the general enzymatic logic for the formation of N-acyl amides is understood.

The formation of the amide bond is the key final step. This reaction is typically catalyzed by enzymes that first "activate" the carboxylic acid group of the fatty acid, making it more reactive. One well-established mechanism in bacteria involves adenylating (ANL) enzymes. nih.gov These enzymes use ATP to convert a fatty acid (like dodecanoic acid) into a highly reactive acyl-adenylate intermediate. This intermediate can then be captured by an amine nucleophile, such as 1-amino-2-methylpropan-2-ol (B44913), to form the final N-acyl amide product. nih.govrsc.org

A plausible biosynthetic pathway would proceed as follows:

Fatty Acid Synthesis : Dodecanoic acid (lauric acid) is synthesized from acetyl-CoA precursors through the action of a fatty acid synthase (FAS) complex. aocs.orgnih.gov

Amino Alcohol Synthesis : The precursor 1-amino-2-methylpropan-2-ol is likely derived from an amino acid, such as valine, through a series of enzymatic modifications including decarboxylation and reduction.

Activation and Condensation : Dodecanoic acid is activated by an adenylating enzyme or converted to its Coenzyme A thioester (dodecanoyl-CoA). An N-acyltransferase or a similar condensing enzyme then catalyzes the formation of the amide bond between the activated fatty acid and 1-amino-2-methylpropan-2-ol, releasing AMP or Coenzyme A and yielding this compound. mdpi.com

Characterizing the specific enzymes involved would require gene knockout studies in a producer organism, followed by in vitro biochemical assays with purified recombinant enzymes to confirm their function and substrate specificity.

Based on a comprehensive search of available scientific literature, there is no information regarding the natural occurrence, isolation, or the biosynthetic pathway of the chemical compound this compound.

Consequently, details regarding isotopic labeling studies for precursor identification and the genetic and enzymatic characterization of its biosynthetic genes are not available. This specific compound has not been identified as a naturally occurring substance, and therefore its biosynthesis has not been elucidated.

Further research would be required to determine if this compound exists in nature and to subsequently investigate its biosynthetic origins.

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data available for the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided outline. The search did not yield any specific research findings on its role as a precursor in complex organic synthesis for heterocyclic compounds or radiopharmaceutical agents. Furthermore, no information was found regarding its development or application as a molecular probe for biological research, including its use in Activity-Based Protein Profiling (ABPP) or as fluorescent or affinity-tagged derivatives. Lastly, there is a lack of data on its applications in materials science as a component or modifier.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for each specified section and subsection. The available scientific literature does not currently cover the specific applications and research roles outlined in the user's request for this compound.

Role As Chemical Probes, Precursors, and Advanced Research Tools

Applications in Materials Science Research (as a component or modifier)

Surfactant Properties and Self-Assembly Research

N-(2-Hydroxy-2-methylpropyl)dodecanamide, also known by the common industrial name Lauramide MIPA, is a non-ionic surfactant belonging to the alkanolamide group. google.com Its molecular structure, featuring a long, hydrophobic dodecyl (lauryl) chain and a hydrophilic headgroup with hydroxyl and amide functionalities, imparts amphiphilic properties that are central to its function in various applications.

In chemical research and product formulation, it is primarily investigated for its role as a secondary surfactant. It is often used as a foam booster and stabilizer in liquid and powder detergents and as a viscosity builder in cosmetic and cleaning compositions. scribd.com

The fundamental behavior of this compound in aqueous solutions is governed by the principles of self-assembly. Like other surfactants, when its concentration in a solution surpasses a specific threshold known as the critical micelle concentration (CMC), the individual molecules spontaneously aggregate to form organized structures called micelles. justia.com This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase.

The formation of these micelles is critical to the surfactant's function. For instance, the lipophilic core of the micelle can solubilize non-polar substances, a property leveraged in cleaning applications. However, this same mechanism can also reduce the immediate bioavailability of an active agent by sequestering it within the micelle, a factor that must be considered in formulation research. justia.com

Further research into concentrated systems has shown that fatty acid alkanolamides like Lauramide MIPA can participate in the formation of more complex, ordered surfactant phases. In certain detergent precursors, it contributes to the formation of lamellar phases, which are liquid crystal structures composed of parallel bilayers of surfactant molecules separated by the liquid medium. google.com

Table 1: Summary of Surfactant Properties and Functions

Property/FunctionDescription
Chemical Classification Non-ionic surfactant; Alkanolamide google.com
Common Name Lauramide MIPA scribd.com
Primary Functions Foam booster/stabilizer, Viscosity builder scribd.com
Self-Assembly Behavior Forms micelles in aqueous solutions above the critical micelle concentration (CMC). justia.com
Advanced Structures Can participate in the formation of lamellar (liquid crystal) phases in concentrated systems. google.com
Mechanism Amphiphilic nature, with distinct hydrophobic and hydrophilic regions, drives interfacial activity and self-assembly.

Polymer Chemistry and Hydrogel Research (related to photoinitiators)

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, with applications in various fields. Their synthesis often involves polymerization reactions initiated by compounds known as photoinitiators, which generate reactive species upon exposure to light.

While the fields of polymer chemistry and hydrogel research are extensive, the specific role of this compound as a chemical probe, precursor, or research tool in these areas is not prominently documented in the reviewed literature. Searches for its application in hydrogel synthesis or its connection to the function or development of photoinitiators did not yield specific research findings detailing such a role. Therefore, its utility and investigation within this particular research context remain unestablished based on the available information.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N-(2-Hydroxy-2-methylpropyl)dodecanamide in synthesized samples?

  • Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the hydroxyl, methyl, and dodecanamide moieties.
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., ESI-MS) and compare with theoretical values.
  • Chromatography: Employ HPLC or TLC (e.g., chloroform/methanol 20:1, Rf_f ≈ 0.23 for related analogs) to assess purity .
  • Reference Standards: Cross-validate against CAS-registered spectra (e.g., CAS 83883-10-7) .

Q. What are the optimal reaction conditions for synthesizing N-(2-Hydroxy-2-methylpropyl)dodecanamide to maximize yield and minimize by-products?

  • Methodological Answer:

  • Stepwise Synthesis: Start with precursor acids (e.g., dodecanoic acid) and react with 2-amino-2-methyl-1-propanol under controlled conditions.
  • Catalysis: Use coupling agents like EDC/NHS for amide bond formation in anhydrous solvents (e.g., DMF or THF) .
  • Temperature Control: Maintain temperatures between 0–25°C to prevent side reactions (e.g., esterification or oxidation).
  • Purification: Isolate the product via column chromatography or recrystallization .

Q. How can researchers assess the stability of N-(2-Hydroxy-2-methylpropyl)dodecanamide under varying pH and temperature conditions?

  • Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Analytical Monitoring: Use HPLC to quantify degradation products (e.g., isomerized or hydrolyzed derivatives) .
  • Kinetic Analysis: Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to predict shelf-life.
  • Structural Confirmation: Identify degradation products via MS/MS (e.g., isomerized tetraenimidic acids under acidic conditions) .

Advanced Research Questions

Q. How does N-(2-Hydroxy-2-methylpropyl)dodecanamide interact with lipid bilayers or lipid rafts in biological systems?

  • Methodological Answer:

  • Model Membranes: Incorporate the compound into liposomes or supported lipid bilayers (SLBs) and study phase behavior via fluorescence anisotropy or differential scanning calorimetry (DSC).
  • Cholesterol Modulation: Evaluate its impact on lipid raft stability by comparing cholesterol-rich vs. cholesterol-depleted membranes .
  • Biological Assays: Test cellular uptake and localization using fluorescently labeled analogs in cell lines (e.g., HEK-293 or neuronal cells).

Q. What are the isomerization pathways of N-(2-Hydroxy-2-methylpropyl)dodecanamide under acidic conditions, and how do they affect bioactivity?

  • Methodological Answer:

  • Acid-Catalyzed Isomerization: Expose the compound to HCl (0.1–1 M) and monitor structural changes via 1H^1H-NMR and MS/MS. Key products include (1Z,2E,4E,8E,10E)-isomers and chlorinated adducts .
  • Bioactivity Testing: Compare the agonistic/antagonistic effects of isomers on TRPV1 or TRPA1 channels using calcium imaging or patch-clamp electrophysiology.

Q. How do structural modifications (e.g., alkyl chain length or hydroxyl group substitution) influence the biological activity of N-(2-Hydroxy-2-methylpropyl)dodecanamide analogs?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying chain lengths (C10–C18) or hydroxyl group positions.
  • Functional Assays: Test analogs in receptor-binding assays (e.g., TRP channels) or lipid raft modulation studies.
  • Computational Modeling: Perform molecular docking or MD simulations to predict binding affinities to target proteins .

Q. What methodological challenges arise when quantifying trace amounts of N-(2-Hydroxy-2-methylpropyl)dodecanamide in complex biological matrices (e.g., serum or tissue homogenates)?

  • Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from interferents.
  • Sensitive Detection: Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification at ng/mL levels.
  • Matrix Effects: Validate recovery rates using internal standards (e.g., deuterated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.